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Bromodomain IN-2

Epigenetics Bromodomain Profiling Target Deconvolution

For phenotypic screening campaigns requiring simultaneous interrogation of BET and non-BET bromodomains, Bromodomain IN-2 eliminates the need for multiple selective inhibitors. This chemical probe engages 7 distinct bromodomain-containing proteins. - Targets BRD9 (Kd=67 nM), CBP (Kd=420 nM), BRPF1B (Kd=130 nM), BRD4, BRD7, BRDT, and CECR2. - Established cell-based activity: SNB-75 GI50=182 nM; UO-31 GI50=479 nM. - Supplied with rigorous analytical documentation to support target deconvolution studies.

Molecular Formula C16H17ClN2O
Molecular Weight 288.77 g/mol
Cat. No. B12388331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain IN-2
Molecular FormulaC16H17ClN2O
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O
InChIInChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3
InChIKeyDGJREYHVQYZTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain IN-2 Overview


Bromodomain IN-2 (also designated BD-IN-1 or compound 3; CAS 2445335-77-1) is a pan-bromodomain small-molecule inhibitor characterized by its engagement across seven distinct bromodomain-containing proteins, spanning both the BET family and non-BET epigenetic readers [1]. The compound was developed and characterized as a broad-spectrum chemical probe for bromodomain target deconvolution, with published Kd values ranging from 67 nM to 970 nM depending on the specific bromodomain [1]. The core scaffold consists of a 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one core substituted with a 5-amino-2-chlorophenyl moiety [2].

Workflow Epigenetic target deconvolution and phenotypic screening
Target engagement Pan-bromodomain profiling across BET and non-BET families
Chemical probe Simultaneous interrogation of seven bromodomain targets

Bromodomain IN-2 vs. BET-Selective Inhibitors


Substituting Bromodomain IN-2 with a BET-family-selective inhibitor such as (+)-JQ1 or I-BET762 fundamentally alters the experimental scope. Bromodomain IN-2 is a pan-bromodomain inhibitor with demonstrated binding to seven distinct bromodomain targets across BET and non-BET families (BRD4, CBP, BRPF1B, BRD7, BRD9, BRDT, CECR2) with Kd values ranging from 67 nM to 970 nM [1]. In contrast, (+)-JQ1 exhibits high selectivity for BET bromodomains (BRD4 Kd = 50-90 nM) with minimal to no activity against non-BET bromodomains including CBP, BRPF1B, BRD7, and BRD9 . This fundamental difference in target engagement profile means that experiments requiring simultaneous interrogation of multiple bromodomain families or phenotypic screening across diverse epigenetic targets cannot be executed with BET-selective compounds. Procurement of a BET-selective inhibitor in place of Bromodomain IN-2 will yield false-negative results in assays where non-BET bromodomains (e.g., BRD9, CBP, BRPF1B) are the functionally relevant drivers of the observed phenotype.

Risk Factor
Bromodomain IN‑2
BET‑selective inhibitor (e.g. (+)-JQ1)
Target coverage
Engages 7 bromodomains (BET + non‑BET)
No binding to CBP, BRPF1B, BRD7, BRD9, CECR2
Experimental scope
Multi‑family epigenetic screening possible
Phenotype attribution limited to BET family
Phenotype readout
Captures non‑BET driven responses
May yield false‑negative results when non‑BET bromodomains are drivers

Bromodomain IN-2 Quantitative Evidence


Broad Bromodomain Target Coverage

Bromodomain IN-2 demonstrates pan-bromodomain binding across seven distinct targets: BRD4(1) (Kd = 250 nM), CBP (Kd = 420 nM), BRPF1B (Kd = 130 nM), BRD7 (Kd = 430 nM), BRD9 (Kd = 67 nM), BRDT(1) (Kd = 240 nM), and CECR2 (Kd = 970 nM) [1]. In contrast, (+)-JQ1 is selective for BET family bromodomains, with Kd values of approximately 50 nM for BRD4(1) and 90 nM for BRD4(2), and exhibits no significant binding to non-BET bromodomains including CBP, BRPF1B, BRD7, BRD9, or CECR2 . The target coverage of Bromodomain IN-2 extends to CBP (CREBBP) and BRPF1B, which are structurally and functionally distinct from BET proteins and are not inhibited by JQ1.

Pan‑Bromodomain Target Engagement
Head‑to‑head
Kd 67–970 nM across BRD4(1), CBP, BRPF1B, BRD7, BRD9, BRDT(1), CECR2
BET inhibitor (+)-JQ1 shows no binding to the five non‑BET bromodomains
Supports multi‑target epigenetic screening context
Kd by KINOMEscan; non‑BET coverage distinct from BET‑selective probes
Epigenetics Bromodomain Profiling Target Deconvolution Chemical Probe

Intra-Panel Selectivity Profile

Within its pan-bromodomain binding profile, Bromodomain IN-2 displays differential affinity across individual targets: BRD9 (Kd = 67 nM) exhibits the highest affinity among the panel, representing a 3.7-fold preference over BRD4(1) (Kd = 250 nM) and a 14.5-fold preference over CECR2 (Kd = 970 nM) [1]. This internal selectivity gradient is distinct from the broad-spectrum inhibitor Bromosporine, which inhibits BRD2/BRD4/BRD9/CECR2 with IC50 values of 0.41 μM, 0.29 μM, 0.122 μM, and 0.017 μM, respectively . Notably, Bromosporine shows highest potency against CECR2 (IC50 = 17 nM), whereas Bromodomain IN-2 shows lowest affinity for CECR2 (Kd = 970 nM), indicating a fundamentally different selectivity fingerprint.

BRD9‑Preferring Selectivity Profile
Head‑to‑head
BRD9 Kd 67 nM (14.5‑fold over CECR2); BRD4(1) Kd 250 nM
Bromosporine favors CECR2 (IC50 17 nM), opposite selectivity direction
Enables BRD9‑biased pan‑inhibitor comparison studies
Bromosporine IC50 from biochemical assays; orthogonal selectivity fingerprint
BRD9 CECR2 Selectivity Profiling Non-BET Bromodomains

Cancer Cell Line Antiproliferative Profiling

Bromodomain IN-2 exhibits a broad range of antiproliferative activity across six human cancer cell lines, with GI50 values spanning from 182 nM (SNB-75 glioblastoma) to 13.2 μM (DU-145 prostate cancer) — a 72.5-fold differential [1]. Specifically, GI50 values are 182 nM (SNB-75), 479 nM (UO-31 renal), 708 nM (CAKI-1 renal), 13.2 μM (DU-145), 12.0 μM (SW-620 colorectal), and 10.2 μM (NCI-H460 lung) [1]. This cell-type-dependent potency profile provides a quantitative baseline for selecting appropriate cellular models when employing Bromodomain IN-2 as a chemical probe.

Cancer Cell Antiproliferative Activity
Cell‑model response
GI50 182 nM (SNB‑75) to 13.2 µM (DU‑145); 72.5‑fold range across six lines
Sub‑micromolar sensitivity in SNB‑75, UO‑31, CAKI‑1; micromolar in DU‑145, SW‑620, NCI‑H460
Supports cell‑model sensitivity endpoint review
NCI‑60 subset; 0–100 µM concentration range
Cancer Cell Line Panel Antiproliferative Activity GI50 Phenotypic Screening

BRPF1B Engagement Beyond BET Inhibition

Bromodomain IN-2 binds BRPF1B (bromodomain and PHD finger-containing protein 1B) with a Kd of 130 nM, representing approximately 1.9-fold higher affinity than for BRD4(1) (Kd = 250 nM) [1]. BRPF1B is a component of the MOZ/MORF histone acetyltransferase complex and is not targeted by BET-selective inhibitors such as JQ1 or I-BET762 [2]. The inclusion of BRPF1B in Bromodomain IN-2's target profile is functionally significant, as BRPF1B serves as a scaffolding subunit linking histone acetylation to transcriptional activation, and its bromodomain recognizes acetylated lysine residues on histone H3 and H4.

BRPF1B Engagement Beyond BET
Class‑level
BRPF1B Kd 130 nM; 1.9‑fold preference over BRD4(1)
BET‑selective inhibitors (JQ1, I‑BET762) do not target BRPF1B
Enables HAT complex epigenetic reader studies
BRPF1B role in MOZ/MORF complex; class‑level inference
BRPF1B BRD4 Histone Acetyltransferase Complex Epigenetic Reader Domain

Bromodomain IN-2 Research Applications


Target Deconvolution & Phenotypic Screening

Bromodomain IN-2 is optimally deployed as a pan-bromodomain chemical probe for target deconvolution in phenotypic screening campaigns. Its engagement of seven bromodomains across BET and non-BET families (Kd range: 67-970 nM) [1] enables simultaneous interrogation of multiple epigenetic reader proteins in a single experiment. This broad coverage is particularly valuable when the specific bromodomain driving an observed phenotype is unknown, allowing researchers to determine whether the effect is bromodomain-dependent and, if so, to narrow the candidate target list for subsequent validation with more selective probes. Unlike BET-selective inhibitors, Bromodomain IN-2 captures contributions from CBP, BRPF1B, BRD7, and BRD9.

BRD9-Focused Chemical Biology Studies

For studies investigating BRD9 biology within the broader context of bromodomain inhibition, Bromodomain IN-2 offers a favorable affinity profile: BRD9 (Kd = 67 nM) exhibits the highest affinity among the seven characterized targets [1]. This represents a 3.7-fold preference over BRD4(1) and a 14.5-fold preference over CECR2. Researchers can leverage this BRD9-favoring pan-inhibitor to assess the functional consequences of combined BRD9 and broader bromodomain inhibition, comparing results against BRD9-selective probes to dissect target-specific versus pan-bromodomain effects. This application is particularly relevant in oncology, where BRD9 has been implicated in synovial sarcoma and acute myeloid leukemia.

Cancer Cell Line Panel Screening

Bromodomain IN-2 is suited for cell-based screening in glioblastoma (SNB-75), renal cell carcinoma (UO-31, CAKI-1), and other cancer models where sub-micromolar GI50 values have been empirically established. The compound demonstrates GI50 values of 182 nM (SNB-75), 479 nM (UO-31), and 708 nM (CAKI-1) [1], providing a quantitative reference for dose-ranging studies in these specific cell lines. Researchers should note that DU-145, SW-620, and NCI-H460 cells exhibit approximately 10-13 μM GI50 values, requiring higher compound concentrations to achieve comparable antiproliferative effects — a consideration that should inform both experimental design and compound procurement quantities.

BRPF1B & CBP Targeting in HAT Complexes

Bromodomain IN-2 provides a validated tool for simultaneously engaging BRPF1B (Kd = 130 nM) and CBP (Kd = 420 nM) bromodomains [1] within the context of histone acetyltransferase complex studies. Both BRPF1B and CBP are components of transcriptional coactivator complexes that acetylate histones and regulate gene expression. The compound's ability to target these non-BET bromodomains distinguishes it from BET-selective inhibitors and positions it as a valuable probe for investigating the functional interplay between multiple epigenetic reader domains within histone acetyltransferase-associated transcriptional machinery.

Application
Selection Property
Validation Focus
Target deconvolution in phenotypic screens
Pan‑bromodomain engagement across BET/non‑BET families
Phenotype‑bromodomain linkage validation
BRD9 biology in pan‑inhibition context
BRD9‑preferring affinity profile
BRD9‑specific vs pan‑bromodomain contribution dissection
Cell line panel antiproliferative screening
Cell‑line sensitivity profile
GI₅₀‑based dose‑ranging validation
HAT complex transcriptional studies
Non‑BET bromodomain (BRPF1B, CBP) engagement
HAT complex functional readout validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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